molecular formula C10H16O B3230872 (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol CAS No. 1312010-01-7

(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol

Cat. No. B3230872
CAS RN: 1312010-01-7
M. Wt: 152.23 g/mol
InChI Key: NXQRWDARQUYASW-RLWGHQLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for “(1R,4Z,8S)-9-oxabicyclo[6.1.0]non-4-ene” is 1S/C8H12O/c1-2-4-6-8-7 (9-8)5-3-1/h1-2,7-8H,3-6H2/b2-1-/t7-,8+ . This gives us some insight into the molecular structure of the compound.

It is a liquid and is shipped with an ice pack .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanolThis compound is structurally similar to other bicyclic compounds, which have been shown to interact with various biological targets

Mode of Action

The mode of action of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanolGiven its structural similarity to other bicyclic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, affecting their function.

Biochemical Pathways

The specific biochemical pathways affected by (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol are currently unknown. Bicyclic compounds can potentially interact with a wide range of biological targets and thus may affect multiple pathways

Action Environment

The action, efficacy, and stability of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, changes in pH or temperature could potentially affect the compound’s conformation and thus its ability to interact with its targets

properties

IUPAC Name

[(1R,4Z,8S)-9-bicyclo[6.1.0]non-4-enyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h1-2,8-11H,3-7H2/b2-1-/t8-,9+,10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQRWDARQUYASW-RLWGHQLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2CO)CCC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1C[C@@H]2[C@@H](C2CO)CC/C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol

CAS RN

374898-56-3
Record name [(1R,8S,9S)-bicyclo[6.1.0]non-4-en-9-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Reactant of Route 2
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Reactant of Route 3
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Reactant of Route 4
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Reactant of Route 5
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Reactant of Route 6
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.